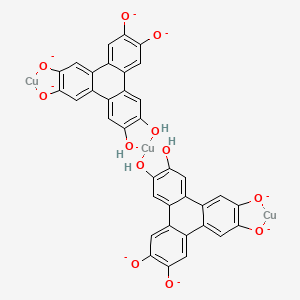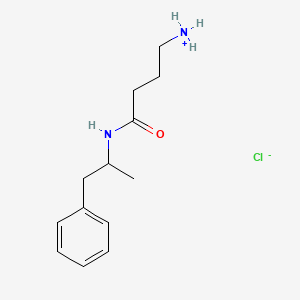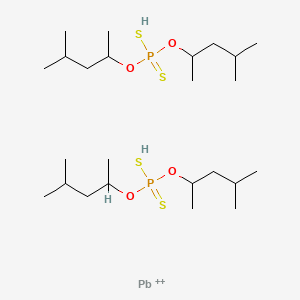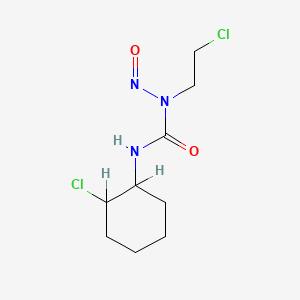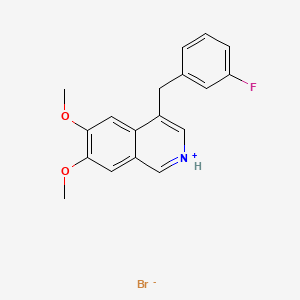
6,7-Dimethoxy-4-(m-fluorobenzyl)isoquinoline hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethoxy-4-(m-fluorobenzyl)isoquinoline hydrobromide is a synthetic organic compound belonging to the isoquinoline class. Isoquinolines are a group of heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of methoxy groups at the 6 and 7 positions, a fluorobenzyl group at the 4 position, and a hydrobromide salt form.
Vorbereitungsmethoden
The synthesis of 6,7-Dimethoxy-4-(m-fluorobenzyl)isoquinoline hydrobromide typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxyisoquinoline and m-fluorobenzyl bromide.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where the m-fluorobenzyl group is introduced to the isoquinoline core. This is typically achieved using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Formation of Hydrobromide Salt: Finally, the free base is converted to its hydrobromide salt by treatment with hydrobromic acid.
Analyse Chemischer Reaktionen
6,7-Dimethoxy-4-(m-fluorobenzyl)isoquinoline hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of tetrahydroisoquinoline derivatives.
Substitution: The methoxy groups and the fluorobenzyl group can undergo nucleophilic substitution reactions under appropriate conditions, leading to the formation of various substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
6,7-Dimethoxy-4-(m-fluorobenzyl)isoquinoline hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and as an anticancer agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6,7-Dimethoxy-4-(m-fluorobenzyl)isoquinoline hydrobromide involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with various enzymes and receptors, modulating their activity.
Pathways: It influences several biochemical pathways, including those involved in neurotransmission and cell signaling.
Effects: The compound’s effects are mediated through its binding to specific sites on target proteins, leading to changes in their conformation and activity.
Vergleich Mit ähnlichen Verbindungen
6,7-Dimethoxy-4-(m-fluorobenzyl)isoquinoline hydrobromide can be compared with other isoquinoline derivatives:
Similar Compounds: Compounds such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and 6,7-dimethoxy-4-(trifluoromethyl)isoquinoline share structural similarities.
Uniqueness: The presence of the m-fluorobenzyl group and the hydrobromide salt form distinguishes it from other isoquinoline derivatives, potentially leading to unique biological activities and chemical properties.
Eigenschaften
CAS-Nummer |
32871-43-5 |
|---|---|
Molekularformel |
C18H17BrFNO2 |
Molekulargewicht |
378.2 g/mol |
IUPAC-Name |
4-[(3-fluorophenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium;bromide |
InChI |
InChI=1S/C18H16FNO2.BrH/c1-21-17-8-14-11-20-10-13(16(14)9-18(17)22-2)6-12-4-3-5-15(19)7-12;/h3-5,7-11H,6H2,1-2H3;1H |
InChI-Schlüssel |
NFNOGGDBLBKCIF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C=[NH+]C=C2CC3=CC(=CC=C3)F)OC.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



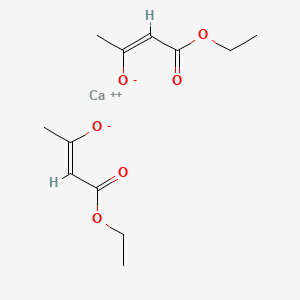
![2-[(4-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride](/img/structure/B13737564.png)
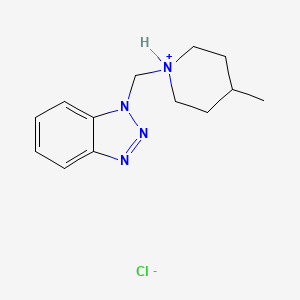
![Furo[2,3,4,5-lmn]phenanthridine](/img/structure/B13737572.png)
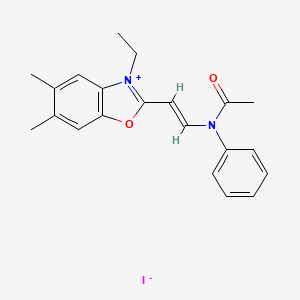
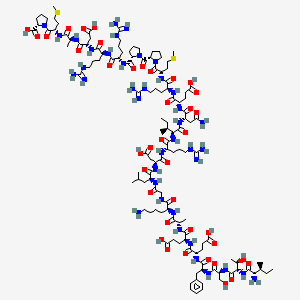
![4,4'-Thiobis[5-tert-butyl-m-cresol]](/img/structure/B13737589.png)

